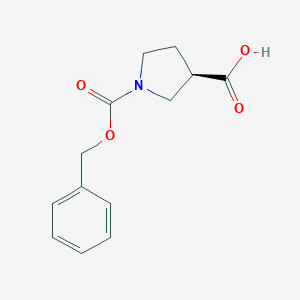
(R)-1-Cbz-pyrrolidine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of (R)-1-Cbz-pyrrolidine-3-carboxylic acid derivatives and related compounds involves multiple steps, including the Clauson-Kaas and amide coupling reactions. These methods allow for the incorporation of carboxylated pyrrole and carbazole groups into the molecule, showcasing the versatility and efficiency of modern synthetic routes. Notably, continuous flow synthesis techniques have been applied to create highly substituted pyrrolidine-3-carboxylic acid derivatives, demonstrating advancements in synthetic efficiency and scalability (Herath & Cosford, 2010).
Molecular Structure Analysis
The determination of the absolute configuration of related compounds, such as N-CBZ-3-fluoropyrrolidine-3-methanol, involves vibrational circular dichroism and chemical synthesis techniques. These methods confirm the stereochemistry of the molecules, essential for understanding their reactivity and interaction with biological systems. The crystal and molecular structure of similar compounds have been elucidated using X-ray diffraction techniques, revealing details about their conformation and the impact of substituents on their overall geometry (Procopiou et al., 2016).
Chemical Reactions and Properties
The electropolymerization of carbazole-containing monomers derived from (R)-1-Cbz-pyrrolidine-3-carboxylic acid showcases the compound's utility in creating electroconducting films. This process highlights the compound's role in materials science, particularly in developing conducting polymers (Govindaraji et al., 2006). Additionally, the Rh(III)-catalyzed amidation of C-H bonds using aroyloxycarbamates demonstrates the compound's versatility in facilitating the formation of N-Boc protected arylamines, an essential reaction in organic synthesis (Grohmann, Wang, & Glorius, 2013).
Aplicaciones Científicas De Investigación
Stereochemistry and Synthesis
Procopiou et al. (2016) demonstrated the use of (R)-1-Cbz-pyrrolidine-3-carboxylic acid in determining the absolute configuration of enantiomers through vibrational circular dichroism. This work highlights its role in confirming stereochemistry by chemical synthesis, showcasing its importance in stereochemical analysis and synthesis pathways Procopiou et al., 2016.
Pyrrole-based Amino Acids
Alongi et al. (2005) utilized pyrrole-based amino acids, prepared through the microwave-assisted Paal–Knorr reaction, where the carboxylic group is strategically placed in the pyrrole's position 3. These compounds, protected with the Cbz moiety, serve to create constrained oligopeptides, indicating their utility in developing novel peptidomimetic scaffolds Alongi et al., 2005.
Catalytic Applications
Hernández et al. (2017) explored the catalytic use of 2-keto-3-deoxy-L-rhamnonate aldolase (YfaU) from Escherichia coli K-12 for synthesizing amino acid derivatives of proline and pyrrolizidine-3-carboxylic acid. The study showcases the enzyme's capability to catalyze the aldol addition of pyruvate to N-protected amino aldehydes, yielding N-Cbz-amino-4-hydroxy-2-ketoacid precursors. This enzymatic process underscores the synthesis of complex molecules with potential pharmaceutical applications Hernández et al., 2017.
Electropolymerization and Material Science
In material science, Lellouche et al. (2011) reported on the synthesis and spectroscopic characterization of star-shaped dendritic molecules based on carboxylated carbazole and pyrrole. These molecules, containing the carboxylated Cbz moiety, undergo oxidative electropolymerization to produce stable electroactive films. This research illustrates the material science application of (R)-1-Cbz-pyrrolidine-3-carboxylic acid derivatives, particularly in creating conductive polymeric materials Lellouche et al., 2011.
Safety And Hazards
Propiedades
IUPAC Name |
(3R)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASVUTVTRNJHA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649658 | |
| Record name | (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Cbz-pyrrolidine-3-carboxylic acid | |
CAS RN |
192214-06-5 | |
| Record name | (3R)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

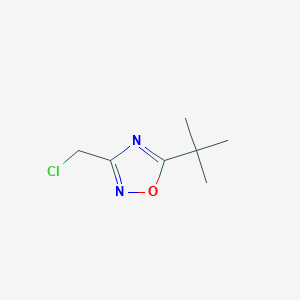


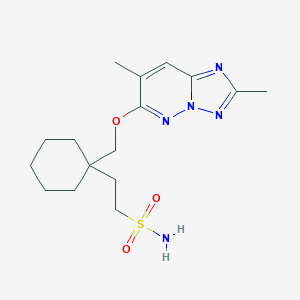
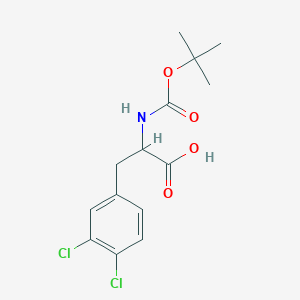
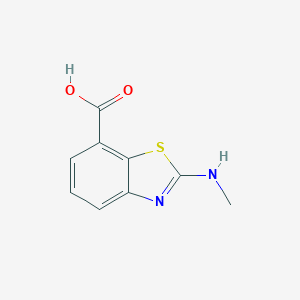
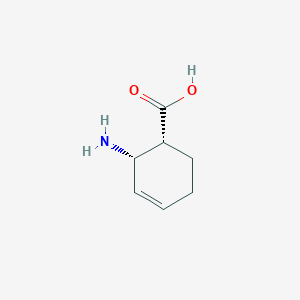

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)
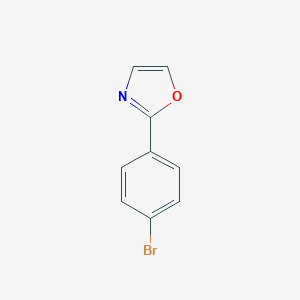
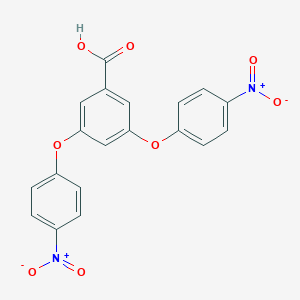
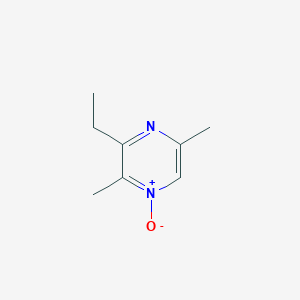
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)
![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)